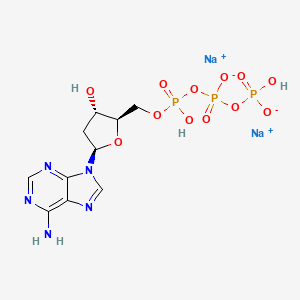

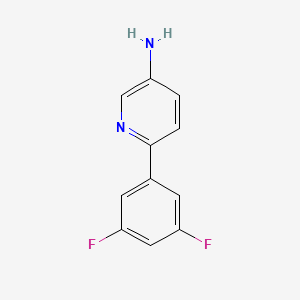

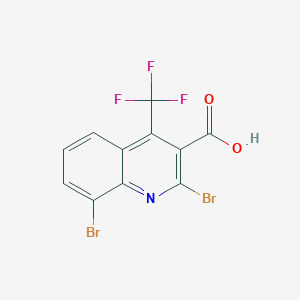

![molecular formula C12H14N2O4S2 B3025307 Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 4004-20-0](/img/structure/B3025307.png)

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

Overview

Description

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14N2O4S2 . It is a derivative of thieno[2,3-b]thiophene .

Synthesis Analysis

The synthesis of new 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives was assisted by a microwave device . This compound was reacted with formamide, phenyl isocyanate, malononitrile, or a mixture of triethyl orthoformate (TEOF) and methylamine to yield the compounds .Molecular Structure Analysis

The molecular structure of this compound is stabilized by intramolecular C—H···O hydrogen bonds .Chemical Reactions Analysis

The reaction mechanism of compounds derived from this compound involves formamide, phenyl isocyanate, malononitrile, or a mixture of triethyl orthoformate (TEOF) and methylamine .Physical And Chemical Properties Analysis

This compound has an average mass of 314.381 Da and a monoisotopic mass of 314.039490 Da .Scientific Research Applications

Synthesis of Heterocyclic Systems

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate serves as a key intermediate in the synthesis of polyfused heterocyclic systems. For instance, it can be converted into various derivatives like bisoxazinone, bispyrimidine, and hydrazino derivatives, which are useful for constructing more complex molecular structures (El-Shafei et al., 1992).

Corrosion Inhibition

This compound, particularly its derivatives, has been investigated for its corrosion inhibition properties. Studies show that certain derivatives can significantly inhibit corrosion in metal surfaces, especially in acidic environments (Yadav et al., 2014).

Phase-Transfer Catalysis

The compound has been used under phase-transfer catalysis conditions to prepare a variety of thieno[2,3-b]thiophenes. These reactions typically involve interactions with hydrazine hydrate and other reagents, leading to the formation of triazole derivatives and other compounds (El-Saghier, 1993).

Antitumor and Antiviral Activities

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have shown potential as antitumor and anti-influenza virus agents. These compounds, particularly Schiff bases and amides derived from diethyl diaminothiophene, have been evaluated against various cancer cell lines and influenza viruses, revealing promising biological activities (Bozorov et al., 2017).

Optical and Gas Sensing Applications

Research has been conducted on the optical characterization and gas sensing capabilities of derivatives of diethyl-3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate. These compounds have shown potential in developing fluorescence sensors and for detecting gases like iodine vapor and HCl (Shokr et al., 2021).

Hg(II) Ionic Probe Development

Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate has been used to develop sensitive probes for detecting Hg(II) ions. This application is crucial for environmental monitoring and public health safeguarding (Rahman et al., 2020).

Mechanism of Action

Target of Action

The primary target of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers .

Mode of Action

The compound interacts with EGFR, inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR disrupts several downstream signaling pathways involved in cell proliferation and survival

Result of Action

The compound has been found to be effective against cancer cell lines, including MCF-7, HepG-2, HCT-116, and A549 . In particular, it was found to be more effective than erlotinib, a well-known standard, against MCF-7 and A549 cells .

Future Directions

Biochemical Analysis

Biochemical Properties

It has been synthesized in studies for potential anti-cancer agents targeting EGFRWT and EGFRT790M

Cellular Effects

The cellular effects of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate have been studied in the context of cancer research. It has been tested for cytotoxicity against MCF-7, HepG-2, HCT-116, and A549 cell lines . The compound was found to be more effective against these cancer cell lines than erlotinib . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

It has been shown to have kinase inhibitory effect against EGFRWT and EGFRT790M

properties

IUPAC Name |

diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S2/c1-3-17-10(15)8-6(13)5-7(14)9(11(16)18-4-2)20-12(5)19-8/h3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGFURZVTLYXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373040 | |

| Record name | diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4004-20-0 | |

| Record name | diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

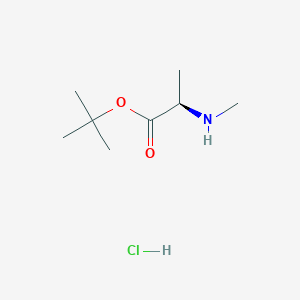

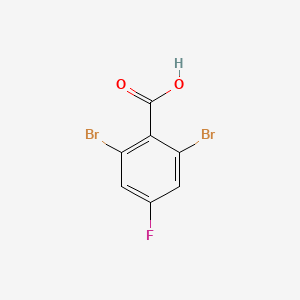

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B3025227.png)

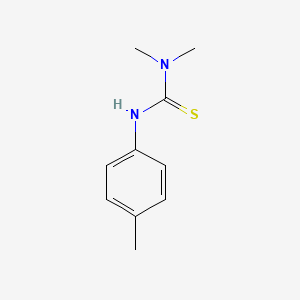

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)